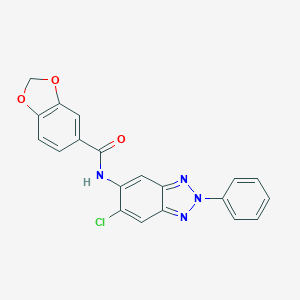![molecular formula C20H25N3O5S B244659 2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B244659.png)
2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPMP is a synthetic compound that belongs to the class of piperazine derivatives and has been extensively studied for its biological activity.
Mechanism of Action
The exact mechanism of action of MPMP is not fully understood. However, it is believed that MPMP exerts its therapeutic effects by modulating the activity of certain neurotransmitters and receptors in the brain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MPMP has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
MPMP has been shown to exhibit significant anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. MPMP has also been shown to reduce pain sensitivity in animal models of chronic pain. In addition, MPMP has been shown to exhibit anxiolytic properties, making it a potential candidate for the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
MPMP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. MPMP is also stable and has a long shelf life, making it easy to store and transport. However, MPMP has some limitations for lab experiments. It is a complex compound that requires a high level of expertise and precision to synthesize. In addition, MPMP is a relatively new compound, and its safety profile and pharmacokinetics are not fully understood.
Future Directions
There are several future directions for the research on MPMP. One area of future research is the development of more efficient and cost-effective synthesis methods for MPMP. Another area of future research is the exploration of the potential therapeutic applications of MPMP in various diseases. MPMP has shown promising results in the treatment of chronic pain and cancer, and further research is needed to determine its efficacy in these conditions. In addition, further research is needed to understand the safety profile and pharmacokinetics of MPMP, which will be essential for its clinical development.
Synthesis Methods
The synthesis of MPMP involves the reaction of 4-(methylsulfonyl)-1-piperazine with 4-(4-chlorophenoxy)aniline in the presence of a base, followed by the reaction with 2-bromo-N-(4-methoxyphenyl)acetamide. The final product is obtained after purification by column chromatography. The synthesis of MPMP is a complex process that requires a high level of expertise and precision.
Scientific Research Applications
MPMP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions. MPMP has also been studied for its potential in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
Molecular Formula |
C20H25N3O5S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-18-7-9-19(10-8-18)28-15-20(24)21-16-3-5-17(6-4-16)22-11-13-23(14-12-22)29(2,25)26/h3-10H,11-15H2,1-2H3,(H,21,24) |
InChI Key |
FBNAPPDZLMVUNF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)


![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)
